
BIBB 515
描述
BIBB 515,也称为1-(4-氯苯甲酰)-4-((4-(2-恶唑啉-2-基)苄叉基)哌啶),是一种强效且选择性的2,3-氧化鲨烯环化酶抑制剂。这种酶在动物、植物和真菌中胆固醇等甾醇的生物合成中起着至关重要的作用。
准备方法
合成路线和反应条件
BIBB 515 的合成涉及多个步骤,从关键中间体 4-(2-恶唑啉-2-基)苯甲醛的制备开始。然后在特定条件下将该中间体与 1-(4-氯苯甲酰)哌啶反应生成 this compound。 反应通常需要二甲基甲酰胺 (DMF) 等溶剂和催化剂来促进最终产物的形成 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。该过程包括优化反应条件以最大限度地提高产率和纯度。这包括控制温度、压力和反应时间。 最终产物采用重结晶或色谱等技术进行纯化,以确保适用于药物应用的高纯度 .
化学反应分析
Chemical Identity and Structural Features
-
Molecular formula : C₂₄H₂₂ClN₃O₂
-
Molecular weight : 420.91 g/mol
-
Key functional groups :
Mechanism of Enzymatic Inhibition
This compound selectively targets OSC, which catalyzes the cyclization of 2,3-oxidosqualene to lanosterol in the cholesterol biosynthesis pathway.
Key biochemical effects :
-
OSC inhibition : Reduces lanosterol production by 80–90% at 50 nM in vitro
-
Epoxycholesterol accumulation : Partial OSC inhibition increases 24(S),25-epoxycholesterol levels by 3–5 fold in oligodendrocyte precursor cells (OPCs)
-
Dose-dependent effects :
Table 1: Lipid Modulation in Animal Models
Observed Biochemical Shifts:
-
Sterol profile alterations :
-
Antiviral activity : 24(S),25-epoxycholesterol induced by this compound inhibits human rhinovirus replication (EC₅₀ = 1.2 µM)
Table 2: Enzymatic and Cellular Effects
Structural-Activity Relationship Insights
-
The oxazoline ring and chlorobenzoyl group are critical for OSC binding affinity
-
Piperidine substitution modulates blood-brain barrier permeability, with limited CNS penetration observed in rodent studies
-
Analogues lacking the benzylidene group show 10–100x reduced potency
This compound’s dual role as both a cholesterol biosynthesis modulator and an indirect inducer of bioactive epoxysterols highlights its complex chemical reactivity. While clinical development remains unpublished as of 2025, its biochemical profile establishes OSC inhibition as a viable strategy for lipid regulation and virology research.
科学研究应用
作用机制
BIBB 515 通过抑制 2,3-氧化鲨烯环化酶发挥其作用,该酶参与将 2,3-氧化鲨烯转化为羊毛甾醇,羊毛甾醇是胆固醇的前体。通过抑制该酶,this compound 有效地减少了胆固醇和其他甾醇的合成。 这种抑制会导致低密度脂蛋白胆固醇水平降低,这对控制高脂血症和降低心血管疾病风险有益 .
相似化合物的比较
BIBB 515 在作为 2,3-氧化鲨烯环化酶抑制剂的高选择性和效力方面是独一无二的。类似的化合物包括:
YM-53601: 另一种强效的 2,3-氧化鲨烯环化酶抑制剂,用于类似的胆固醇合成抑制应用.
与这些化合物相比,this compound 因其独特的分子结构而脱颖而出,该结构提供了效力和选择性的独特平衡,使其成为研究和治疗应用中宝贵的工具 .
生物活性
BIBB 515, chemically known as 1-(4-chlorobenzoyl)-4-((4-(2-oxazolin-2-yl)benzylidene))piperidine, is a potent and selective inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), which plays a critical role in cholesterol biosynthesis. This compound has garnered attention for its biological activity, particularly in lipid metabolism and potential therapeutic applications in cancer treatment.
This compound functions by inhibiting OSC, an enzyme involved in the conversion of squalene to lanosterol, a precursor in cholesterol synthesis. By blocking this pathway, this compound effectively reduces cholesterol levels in the body. Research indicates that the lipid-lowering effects are primarily due to decreased low-density lipoprotein (LDL) production rather than increased LDL catabolism .
Lipid Lowering Effects
In various animal models, this compound has demonstrated significant lipid-lowering effects:
- Rats and Mice : Inhibition of OSC was observed in a dose-dependent manner with effective doses (ED50) ranging from 0.2 to 0.5 mg/kg in rats and 0.36 to 33.3 mg/kg in mice over different time intervals .
- Hamsters : Normolipemic hamsters treated with this compound showed a reduction of total cholesterol by 19% and VLDL + LDL cholesterol by 32% after 11 days at a dosage of 55 mg/kg/day. Hyperlipemic hamsters exhibited even more pronounced effects with a 25% reduction in total cholesterol and a 59% reduction in LDL cholesterol after 25 days at a dosage of 148 mg/kg/day .
Table: Summary of Lipid-Lowering Effects in Animal Models
Animal Model | Dosage (mg/kg/day) | Duration (days) | Total Cholesterol Reduction (%) | LDL Cholesterol Reduction (%) |
---|---|---|---|---|
Normolipemic Hamsters | 55 | 11 | -19 | -32 |
Hyperlipemic Hamsters | 148 | 25 | -25 | -59 |
Rats | Varies | Various | Significant reduction observed | Significant reduction observed |
Cancer Treatment Potential
Recent studies have explored the potential of this compound as an adjunct therapy in cancer treatment, particularly in chronic lymphocytic leukemia (CLL). Research indicates that this compound enhances the chemoimmuno-sensitivity of MEC-2 cells when combined with agents like fludarabine and rituximab, leading to improved cell viability outcomes .
Key Findings from Clinical Trials
- Pharmacodynamics Study : A Phase I clinical trial investigated the pharmacodynamics and tolerability of this compound compared to pravastatin. The study focused on its effects on lipid profiles and OSC inhibition .
- Cell Viability Studies : In vitro studies demonstrated that treatment with this compound significantly reduced cellular cholesterol levels while promoting CD-20 surface expression, enhancing sensitivity to chemotherapy agents .
Table: Summary of Clinical Findings
Study Type | Population | Findings |
---|---|---|
Phase I Trial | Healthy Male Subjects | Investigated pharmacodynamics vs. pravastatin |
In Vitro Study | MEC-2 Cells | Enhanced chemoimmuno-sensitivity with combinations |
属性
IUPAC Name |
(4-chlorophenyl)-[4-[[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]methylidene]piperidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c23-20-7-5-19(6-8-20)22(26)25-12-9-17(10-13-25)15-16-1-3-18(4-2-16)21-24-11-14-27-21/h1-8,15H,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNWPWUJMRAASQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC2=CC=C(C=C2)C3=NCCO3)C(=O)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333401 | |
Record name | BIBB 515 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156635-05-1 | |
Record name | BIBB-515 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156635051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BIBB 515 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIBB-515 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG2Q6688S4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。